molecular formula C4H8F3NS B3221798 3-Trifluoromethylsulfanyl-propylamine CAS No. 1208079-05-3

3-Trifluoromethylsulfanyl-propylamine

Cat. No.: B3221798
CAS No.: 1208079-05-3
M. Wt: 159.18
InChI Key: IBZNCAXUSLMFJD-UHFFFAOYSA-N
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Description

3-Trifluoromethylsulfanyl-propylamine is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to a propylamine backbone. This compound is of significant interest in various fields due to its unique chemical properties, which include high electronegativity and stability imparted by the trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cesium fluoride as the primary fluorine source, facilitating the generation of trifluoromethylthio anions on demand . This method allows for the rapid and efficient synthesis of the compound under controlled conditions.

Industrial Production Methods

Industrial production of 3-Trifluoromethylsulfanyl-propylamine often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow processes that ensure consistent reaction conditions and minimize the risk of side reactions. The use of readily available organic precursors and efficient fluorination reagents is crucial in industrial settings to maintain cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethylsulfanyl-propylamine undergoes various chemical reactions, including:

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the trifluoromethylsulfanyl group, potentially leading to the formation of simpler sulfur-containing compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylsulfoxides, trifluoromethylsulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Trifluoromethylsulfanyl-propylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Trifluoromethylsulfanyl-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylsulfanylbenzene: Similar in structure but with a benzene ring instead of a propylamine backbone.

    Trifluoromethylsulfanylethane: Contains an ethane backbone, offering different reactivity and properties.

    Trifluoromethylsulfanylbutane: Features a butane backbone, providing variations in chain length and flexibility.

Uniqueness

3-Trifluoromethylsulfanyl-propylamine stands out due to its specific combination of the trifluoromethylsulfanyl group with a propylamine backbone, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NS/c5-4(6,7)9-3-1-2-8/h1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZNCAXUSLMFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CSC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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